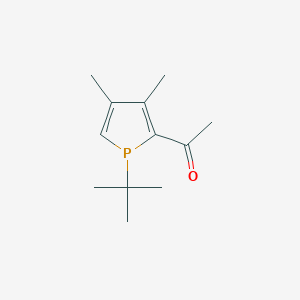
1-(1-(tert-Butyl)-3,4-dimethyl-1H-phosphol-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(叔丁基)-3,4-二甲基-1H-磷杂环戊-2-基)乙酮是一种属于磷杂环戊类化合物的有机化合物。
准备方法
合成路线和反应条件
1-(1-(叔丁基)-3,4-二甲基-1H-磷杂环戊-2-基)乙酮的合成通常涉及在特定条件下对叔丁基和二甲基取代的磷杂环戊前体进行反应。 一种常见的方法包括在无水硫酸镁和三氟化硼二乙醚等催化剂的存在下,使用叔丁醇和二甲基膦 。反应在受控的温度和压力下进行,以确保生成所需的产物。
工业生产方法
该化合物的工业生产可能涉及使用流动微反应器系统进行大规模合成。 这些系统通过优化反应条件和最大限度地减少废物,实现高效和可持续的生产 。流动微反应器的使用还提高了生产过程的安全性 and 可扩展性。
化学反应分析
反应类型
1-(1-(叔丁基)-3,4-二甲基-1H-磷杂环戊-2-基)乙酮会发生多种类型的化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等试剂进行氧化。
还原: 还原反应可以使用氢化铝锂等还原剂进行。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾。
还原: 氢化铝锂、硼氢化钠。
取代: 溴、氯、氯化铝作为催化剂。
主要生成产物
氧化: 形成磷杂环戊氧化物。
还原: 形成还原的磷杂环戊衍生物。
取代: 形成卤代磷杂环戊化合物。
科学研究应用
1-(1-(叔丁基)-3,4-二甲基-1H-磷杂环戊-2-基)乙酮在科学研究中具有多种应用:
化学: 用作合成复杂有机分子的前体,以及各种有机反应中的试剂。
生物学: 研究其潜在的生物活性以及与生物分子的相互作用。
医学: 探索其潜在的治疗特性,以及作为药物开发的构建块。
工业: 用于生产特种化学品和材料。
作用机制
1-(1-(叔丁基)-3,4-二甲基-1H-磷杂环戊-2-基)乙酮的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以在各种反应中充当亲核试剂或亲电试剂,具体取决于条件。 它也可能与酶和蛋白质相互作用,影响其活性 and 功能 。
相似化合物的比较
类似化合物
叔丁醇: 与叔丁基共用,但缺少磷杂环戊环。
二甲基膦: 包含二甲基和膦基,但缺少叔丁基取代。
叔丁基苯乙酮: 与叔丁基相似,但整体结构和官能团不同。
独特之处
1-(1-(叔丁基)-3,4-二甲基-1H-磷杂环戊-2-基)乙酮因其叔丁基、二甲基和磷杂环戊基的特定组合而独一无二。这种独特的结构赋予了独特的化学性质和反应活性,使其在研究和工业中的专门应用中具有价值。
生物活性
1-(1-(tert-Butyl)-3,4-dimethyl-1H-phosphol-2-yl)ethanone is a phospholipid derivative that has garnered interest due to its potential biological activities. This compound exhibits properties that may be beneficial in various fields, including pharmacology and biochemistry. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇P |
| Molecular Weight | 168.216 g/mol |
| LogP | 4.045 |
| CAS Number | 38066-25-0 |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its structural characteristics, particularly the presence of the phospholipid moiety. Phospholipids are known for their role in cell membrane dynamics and signaling pathways.
Antimicrobial Activity
Research has indicated that phospholipid derivatives can exhibit antimicrobial properties. The mechanisms typically involve:
- Membrane Disruption : The compound may interact with microbial cell membranes, leading to increased permeability and eventual cell lysis.
- Electrostatic Interactions : Positively charged regions of the molecule attract negatively charged components of microbial membranes, facilitating disruption.
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial activity of various phospholipid derivatives, including this compound. The minimum inhibitory concentration (MIC) values were determined against several bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The results indicate that this compound possesses significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.
Pharmacological Applications
In addition to its antimicrobial properties, the compound has been investigated for potential applications in drug delivery systems. Its lipophilic nature allows for effective encapsulation in lipid nanoparticles (LNPs), enhancing the bioavailability of therapeutics.
属性
分子式 |
C12H19OP |
|---|---|
分子量 |
210.25 g/mol |
IUPAC 名称 |
1-(1-tert-butyl-3,4-dimethylphosphol-2-yl)ethanone |
InChI |
InChI=1S/C12H19OP/c1-8-7-14(12(4,5)6)11(9(8)2)10(3)13/h7H,1-6H3 |
InChI 键 |
VZOIPDTZIDJMKE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CP(C(=C1C)C(=O)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















